molecular formula C20H18N2O2 B556315 Benzoyl-L-alanine beta-naphthylamide CAS No. 201988-47-8

Benzoyl-L-alanine beta-naphthylamide

Cat. No.: B556315
CAS No.: 201988-47-8
M. Wt: 318.4 g/mol
InChI Key: RSVUNQQWZZPHKB-AWEZNQCLSA-N
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Description

Benzoyl-L-alanine beta-naphthylamide, also known as this compound, is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzoyl-L-alanine beta-naphthylamide primarily targets enzymes such as alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) in blood samples and cultured human and mouse chondrocytes . These enzymes play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

The compound acts as a substrate for these enzymes, facilitating their activity. It is used to determine the activity of these enzymes in various biological samples . The interaction of this compound with its targets leads to changes in the enzymatic activity, influencing the overall biochemical processes within the cell.

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein degradation. By acting as a substrate for aminopeptidases, it influences the breakdown of proteins into their constituent amino acids. This process is essential for various cellular functions, including protein turnover, peptide hormone activation, and antigen processing .

Result of Action

The action of this compound results in the modulation of aminopeptidase activity, influencing protein degradation processes. This can have various molecular and cellular effects, depending on the specific role of the targeted enzymes in different cell types and tissues .

Properties

IUPAC Name

N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14(21-20(24)16-8-3-2-4-9-16)19(23)22-18-12-11-15-7-5-6-10-17(15)13-18/h2-14H,1H3,(H,21,24)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVUNQQWZZPHKB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427198
Record name Benzoyl-L-alanine beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201988-47-8
Record name Benzoyl-L-alanine beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201988-47-8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.